molecular formula C23H21N5O3 B2928810 2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251697-49-0

2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No. B2928810
CAS RN: 1251697-49-0
M. Wt: 415.453
InChI Key: DFAIRRLXIZOIQO-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Network Structures

Compounds with triazolopyrimidinone structures have been utilized in the synthesis of coordination polymers. These polymers can exhibit interesting topologies and properties, such as fluorescence . The presence of the indole moiety could potentially introduce additional functionality to these polymers, such as enhanced photophysical properties.

Magnetic Properties and Spintronics

Similar triazolopyrimidinone derivatives have been explored for their magnetic properties, which are crucial in the field of spintronics . The compound could be investigated for its potential use in data storage and quantum computing applications due to its unique electronic structure.

Photocatalytic Applications

The triazolopyrimidinone core, especially when combined with metal ions, has shown photocatalytic properties useful in environmental remediation, such as dye degradation . The methoxyphenyl group in the compound could influence the photocatalytic efficiency, making it a candidate for research in green chemistry.

BRD4 Inhibition for Therapeutic Research

Triazolopyrimidinone derivatives have been identified as inhibitors of the bromodomain-containing protein 4 (BRD4), which is a target for cancer therapy . The specific compound could be synthesized and tested for its efficacy in inhibiting BRD4, contributing to the development of new anticancer drugs.

Fluorescence and Sensing Technologies

The indole and triazolopyrimidinone moieties are known to exhibit fluorescence. This property can be harnessed in the development of new sensors for detecting environmental pollutants or biological markers .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-15-24-19(16-7-9-18(31-2)10-8-16)13-21-25-27(23(30)28(15)21)14-22(29)26-12-11-17-5-3-4-6-20(17)26/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIRRLXIZOIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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